1-Eicosanol, hydrogen sulfate, calcium salt

Description

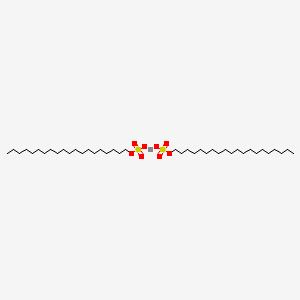

1-Eicosanol, hydrogen sulfate, calcium salt is a derivative of 1-eicosanol (C20H42O), a long-chain saturated aliphatic alcohol with a molecular weight of 298.55 g/mol and a melting point of 72–74°C . The compound is formed by sulfation of 1-eicosanol’s hydroxyl group to produce a hydrogen sulfate ester, followed by neutralization with calcium ions.

Properties

CAS No. |

72018-29-2 |

|---|---|

Molecular Formula |

C40H82CaO8S2 |

Molecular Weight |

795.3 g/mol |

IUPAC Name |

calcium;icosyl sulfate |

InChI |

InChI=1S/2C20H42O4S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;/h2*2-20H2,1H3,(H,21,22,23);/q;;+2/p-2 |

InChI Key |

KUFXEQPFZONCPB-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Sulfation of 1-Eicosanol

- Starting Material: 1-Eicosanol (C20H42O), a long-chain fatty alcohol.

- Reaction: The primary step involves the reaction of 1-eicosanol with sulfuric acid (H2SO4) to produce the hydrogen sulfate derivative of 1-eicosanol.

- Reaction Conditions: Controlled temperature and pH are critical to ensure high purity and yield. Typically, the reaction is performed under acidic conditions with careful temperature regulation to avoid side reactions or degradation.

The reaction can be represented as:

$$ \text{C}{20}\text{H}{42}\text{OH} + \text{H}2\text{SO}4 \rightarrow \text{C}{20}\text{H}{41}\text{OSO}3\text{H} + \text{H}2\text{O} $$

Neutralization with Calcium Salt

- After formation of the hydrogen sulfate intermediate, neutralization is carried out using a calcium base, such as calcium hydroxide (Ca(OH)2) or calcium oxide (CaO).

- This neutralization step converts the hydrogen sulfate into its calcium salt form, yielding calcium diicosyl bis(sulfate).

- The reaction proceeds as:

$$ 2 \text{C}{20}\text{H}{41}\text{OSO}3\text{H} + \text{Ca(OH)}2 \rightarrow \text{Ca}(\text{C}{20}\text{H}{41}\text{OSO}3)2 + 2 \text{H}_2\text{O} $$

Isolation and Purification

- The product is isolated by filtration or centrifugation, followed by washing to remove residual acids or salts.

- Drying under controlled conditions (temperature below 400°C to avoid decomposition) yields the final pure calcium salt.

- The drying temperature is critical to maintain the structural integrity of the sulfate salt.

Detailed Reaction Parameters and Conditions

Research Findings and Optimization Insights

- Catalyst and Surface Area Effects: Research on calcium sulfate forms (including hydrates and anhydrates) indicates that the physical form and surface area of calcium salts influence reaction rates and product quality. For example, calcium sulfate 0.5 hydrate and type III anhydrous calcium sulfate have BET surface areas between 40 to 150 m²/g, which can affect the neutralization efficiency and final product morphology.

- Environmental and Safety Considerations: The process requires careful handling of sulfuric acid and calcium bases. The neutralization step must be controlled to prevent exothermic hazards. Waste management must address sulfate-containing effluents.

- Future Directions: Studies suggest exploring greener synthesis routes, such as using less hazardous sulfating agents or bio-based calcium sources. Improving biodegradability of the compound for environmental sustainability is also a focus area.

Summary Table of Preparation Method

| Preparation Stage | Description | Key Parameters | Outcome |

|---|---|---|---|

| Sulfation | Reaction of 1-eicosanol with sulfuric acid | Acidic pH, temperature control | Formation of 1-eicosanol hydrogen sulfate |

| Neutralization | Reaction with calcium hydroxide or oxide | Stoichiometric ratio, mild heating | Formation of calcium salt of hydrogen sulfate |

| Purification and Drying | Filtration, washing, drying under controlled temp | Drying temp 50-350°C, drying time 1-4 h | Pure 1-eicosanol, hydrogen sulfate, calcium salt |

Chemical Reactions Analysis

Types of Reactions

1-Eicosanol, hydrogen sulfate, calcium salt can undergo various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, breaking down into 1-Eicosanol and calcium sulfate.

Oxidation: Under oxidative conditions, 1-Eicosanol can be converted into eicosanoic acid.

Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Hydrolysis: 1-Eicosanol and calcium sulfate.

Oxidation: Eicosanoic acid.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Separation Techniques

One of the prominent applications of 1-eicosanol, hydrogen sulfate is in the field of analytical chemistry, particularly in high-performance liquid chromatography (HPLC). The compound can be effectively separated using a reverse-phase HPLC method on a Newcrom R1 column. The mobile phase typically consists of acetonitrile and water, with phosphoric acid being used for standard applications. However, for mass spectrometry-compatible methods, phosphoric acid can be substituted with formic acid. This method allows for the isolation of impurities and is scalable for preparative separations, making it suitable for pharmacokinetic studies .

Drug Formulation

1-Eicosanol plays a significant role in drug formulation due to its emulsifying properties. It acts as a surfactant and stabilizer in various pharmaceutical preparations. Its ability to enhance the solubility of hydrophobic drugs makes it an essential component in formulations aimed at improving bioavailability.

Safety Evaluations

According to evaluations by the European Food Safety Authority (EFSA), calcium sulfate (a component related to the compound) has been deemed safe for use as a food additive and a source of calcium in dietary supplements. This safety profile extends to formulations containing 1-eicosanol derivatives, suggesting its potential as a safe ingredient in pharmaceutical products .

Emulsification and Coating

In materials science, 1-eicosanol derivatives are utilized as emulsifiers and coating agents. Their long-chain structure provides excellent surface activity, making them suitable for applications in paints and coatings where stability and consistency are critical. The compound's properties allow it to function effectively as a lubricant and defoamer in industrial processes.

Case Study 1: HPLC Method Development

A study demonstrated the effectiveness of using 1-eicosanol, hydrogen sulfate in HPLC for the analysis of complex mixtures. The method showed high reproducibility and sensitivity, making it applicable for quality control in pharmaceutical manufacturing .

Case Study 2: Drug Delivery Systems

Research indicated that formulations incorporating 1-eicosanol significantly improved the delivery of poorly soluble drugs. The study highlighted how this compound enhanced drug solubility and stability during storage .

Mechanism of Action

The mechanism of action of 1-Eicosanol, hydrogen sulfate, calcium salt primarily involves its surfactant properties. The compound can reduce surface tension, allowing it to interact with lipid membranes and enhance the solubility of hydrophobic compounds. This makes it useful in various applications, including drug delivery and emulsification.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs: C16–C22 Aliphatic Alcohol Sulfates

The U.S. EPA identifies C16–C22 aliphatic alcohols (e.g., 1-hexadecanol, 1-docosanol) as analogs due to shared structural and functional traits . Sulfate salts of these alcohols exhibit comparable environmental persistence, low bioavailability, and surfactant behavior.

Table 1: Physicochemical Comparison of Aliphatic Alcohol Sulfates

Key Findings :

Metal Salt Variants: Calcium vs. Aluminum and Magnesium

Calcium, aluminum, and magnesium salts of aliphatic sulfates differ in charge density, solubility, and industrial applications.

Table 2: Metal Salt Comparisons

Key Findings :

Sulfate Esters of Shorter-Chain Alcohols

Shorter-chain sulfates (e.g., sodium 1-hexanesulfonate) exhibit distinct properties due to reduced hydrophobicity.

Table 3: Shorter-Chain Sulfates vs. 1-Eicosanol Derivatives

| Compound | Chain Length | Solubility (g/L) | Critical Micelle Concentration (CMC) |

|---|---|---|---|

| Sodium 1-hexanesulfonate | C6 | 450 | 8–10 mM |

| 1-Eicosanol, CaSO4 | C20 | <0.1 | 0.1–0.5 mM (estimated) |

Environmental and Toxicological Profiles

- Biodegradability: Long-chain sulfates like 1-eicosanol derivatives are inherently biodegradable due to enzymatic cleavage of sulfate groups .

- Ecotoxicity : Low concern for bioaccumulation, as demonstrated by C16–C22 alcohol analogs .

- Regulatory Status: 1-Eicosanol and its derivatives are classified as low-priority substances under U.S. EPA guidelines due to minimal ecological risk .

Biological Activity

1-Eicosanol, hydrogen sulfate, calcium salt is a compound that has garnered attention in various fields of biological research due to its potential applications and biological activities. This article aims to provide a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

1-Eicosanol is a long-chain fatty alcohol with the chemical formula . Its structure consists of a straight chain of 20 carbon atoms with a hydroxyl group (-OH) at one end. The addition of hydrogen sulfate and calcium salt modifies its properties, potentially enhancing its biological activity.

Biological Activity Overview

Antimicrobial Activity

Research indicates that long-chain fatty alcohols like 1-eicosanol possess antimicrobial properties. They have been shown to inhibit the growth of various pathogens, including bacteria and fungi. For instance, studies on related compounds have demonstrated significant antibacterial effects against gram-positive bacteria, which suggests that 1-eicosanol may exhibit similar properties .

Antioxidant Properties

Long-chain fatty alcohols are also known for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases. The presence of the hydroxyl group in 1-eicosanol contributes to this activity by donating hydrogen atoms to free radicals .

Anti-inflammatory Effects

There is emerging evidence that fatty alcohols can modulate inflammatory responses. They may inhibit pro-inflammatory cytokines and promote anti-inflammatory pathways. This activity is particularly relevant in chronic inflammatory conditions such as arthritis and cardiovascular diseases .

Study on Antimicrobial Efficacy

A study published in the Journal of Natural Products investigated the antimicrobial activity of various long-chain fatty alcohols, including eicosanol derivatives. The results indicated that these compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL .

Study on Antioxidant Activity

In another study focusing on the antioxidant capacity of fatty alcohols, researchers found that 1-eicosanol exhibited a dose-dependent scavenging effect on DPPH radicals. At a concentration of 200 µg/mL, it demonstrated an inhibition rate of approximately 70%, highlighting its potential as a natural antioxidant .

Table 1: Biological Activities of 1-Eicosanol Derivatives

Q & A

Q. How does the solubility of 1-eicosanol hydrogen sulfate calcium salt vary with solvent composition and temperature?

- Aqueous Systems : Solubility decreases with rising ionic strength (e.g., in CaCl₂ solutions) due to common-ion effects. At 25°C, solubility in pure water is ~0.12 g/L (extrapolated from CaSO₄ data ).

- Organic Solvents : Higher solubility in polar aprotic solvents (e.g., DMF, DMSO) due to coordination with calcium ions. Use phase diagrams to optimize solvent mixtures for extraction .

- Temperature Dependence : Exhibits retrograde solubility in water (solubility decreases above 40°C), similar to CaSO₄ .

Q. What analytical techniques are critical for characterizing this compound’s structure and stability?

- Thermal Analysis : Differential scanning calorimetry (DSC) reveals phase transitions (e.g., melting at 66.1°C, decomposition >300°C) .

- Spectroscopy : FTIR confirms sulfate ester bonds (S=O stretch at 1250–1150 cm⁻¹) and hydroxyl groups (broad peak at 3200–3400 cm⁻¹).

- Chromatography : HPLC with evaporative light scattering detection (ELSD) quantifies residual 1-eicosanol (<0.5% threshold) .

Advanced Research Questions

Q. How does 1-eicosanol hydrogen sulfate calcium salt interact with biological membranes or protein matrices?

- Mechanistic Studies : Use Langmuir-Blodgett troughs to measure monolayer penetration into lipid bilayers. Calcium ions enhance membrane rigidity via electrostatic interactions with phospholipid headgroups.

- Protein Binding : Conduct fluorescence quenching assays with bovine serum albumin (BSA) to determine binding constants (Kₐ). Hydrophobic alkyl chains may induce conformational changes in proteins .

Q. What environmental fate and biodegradation pathways are predicted for this compound?

- Bioaccumulation : Low potential (BCF <100) due to metabolism of fatty alcohols in aquatic organisms. Validate via OECD 305 guidelines using radiolabeled ¹⁴C-1-eicosanol .

- Degradation : Aerobic microbial pathways likely cleave sulfate esters via sulfatases, releasing Ca²⁺ and 1-eicosanol. Monitor sulfate release in OECD 301B biodegradation tests .

Q. How can researchers resolve contradictions in solubility data across studies?

- Controlled Replication : Standardize solvent ionic strength (e.g., 0.1 M NaCl) and temperature (25±0.1°C). Compare with CaSO₄ solubility trends (e.g., peak solubility at 0.5 M CaCl₂ vs. low solubility in pure water ).

- Advanced Modeling : Apply Pitzer equations to account for ion interactions in mixed-solvent systems .

Q. What role does this compound play in modifying polymer or hydrogel properties?

- Composite Design : Incorporate into alginate or chitosan hydrogels to study calcium-mediated crosslinking. At 8–12 mM Ca²⁺, gels exhibit increased tensile strength (20–30 kPa) and reduced pore size (SEM analysis required) .

- Surfactant Behavior : Investigate critical micelle concentration (CMC) in water using conductivity measurements. Long alkyl chains (C20) may lower CMC compared to shorter analogs .

Critical Research Gaps

- Toxicological Mechanisms : While 1-eicosanol shows no genotoxicity alerts , calcium sulfate’s role in gastrointestinal pathologies (e.g., gastritis ) warrants co-exposure studies with H. pylori models.

- Advanced Material Applications : Explore its use in calcium phosphate cements for bone repair, leveraging Ca²⁺ release kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.